molecular formula C17H20ClNO B14321840 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine CAS No. 110203-90-2

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine

Cat. No.: B14321840
CAS No.: 110203-90-2
M. Wt: 289.8 g/mol
InChI Key: FCNUCGKSMXXRKJ-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine is a chemical compound with a complex structure that includes a chlorophenyl group, a phenylethoxy group, and a methylethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine typically involves the reaction of 4-chlorophenyl and phenylethoxy intermediates with N-methylethanamine. The process may include steps such as halogenation, etherification, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction may produce phenylethoxy amines.

Scientific Research Applications

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents.

    Phenylethoxy derivatives: Compounds with similar phenylethoxy groups but different amine groups.

Uniqueness

2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

110203-90-2

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N-methylethanamine

InChI

InChI=1S/C17H20ClNO/c1-17(20-13-12-19-2,14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,19H,12-13H2,1-2H3

InChI Key

FCNUCGKSMXXRKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCNC

Origin of Product

United States

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